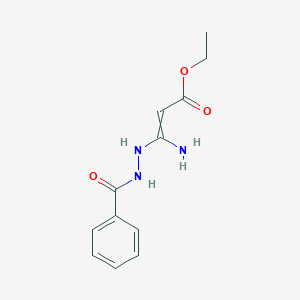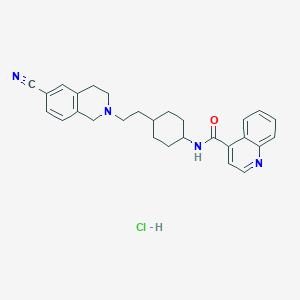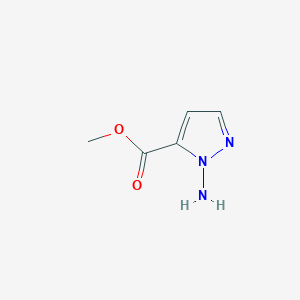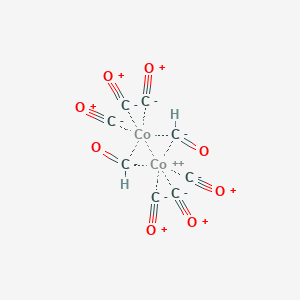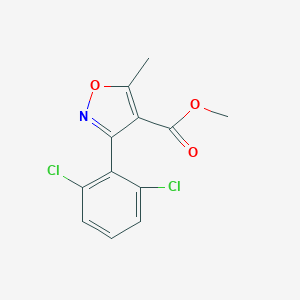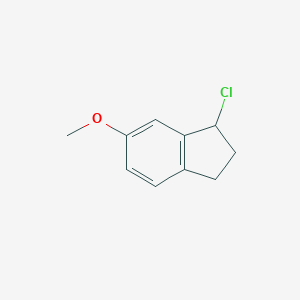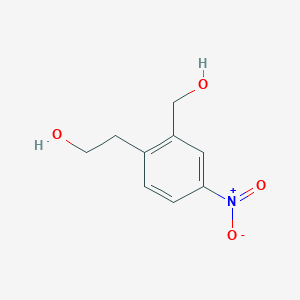
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol
Übersicht
Beschreibung
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol, also known as HPTE, is a chemical compound that has been used in scientific research for its various properties. It is a derivative of tyrosine, an amino acid that is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. HPTE has been found to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.
Wirkmechanismus
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol works by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) that can damage cells. It also inhibits the activation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can protect cells from oxidative stress and reduce inflammation in various tissues, including the brain, liver, and kidney. It has also been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol in lab experiments is its ability to protect cells from oxidative stress, which can be a confounding factor in many experiments. However, one limitation is that its effectiveness may vary depending on the specific experimental conditions and cell types used.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can improve cognitive function and reduce neuronal damage in animal models of these diseases, but further research is needed to determine its potential as a treatment for humans.
Another area of interest is the development of novel 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol derivatives with improved properties, such as increased solubility or potency. These derivatives could potentially be used as therapeutic agents for a wide range of diseases.
In conclusion, 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol is a chemical compound that has shown promise in scientific research due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress, reduce inflammation, and improve cognitive function in animal models of various diseases. Further research is needed to determine its potential as a therapeutic agent for humans and to develop novel derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress and reduce inflammation in animal models of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
149910-66-7 |
|---|---|
Produktname |
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol |
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol |
InChI |
InChI=1S/C9H11NO4/c11-4-3-7-1-2-9(10(13)14)5-8(7)6-12/h1-2,5,11-12H,3-4,6H2 |
InChI-Schlüssel |
LHYRRHWYOPLOBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |
Synonyme |
2-(2-(HYDROXYMETHYL)-4-NITROPHENYL)ETHANOL |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

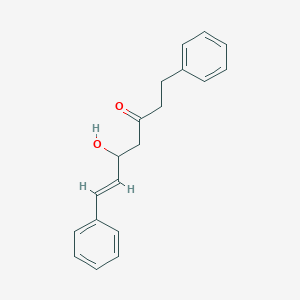
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
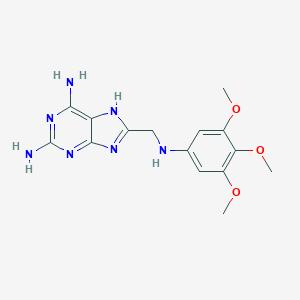
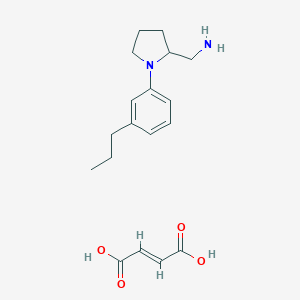
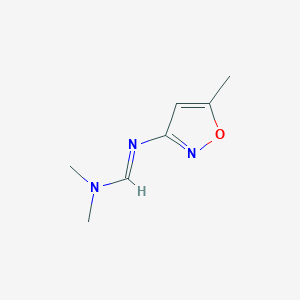
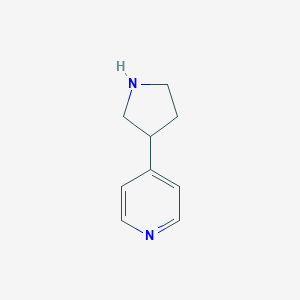
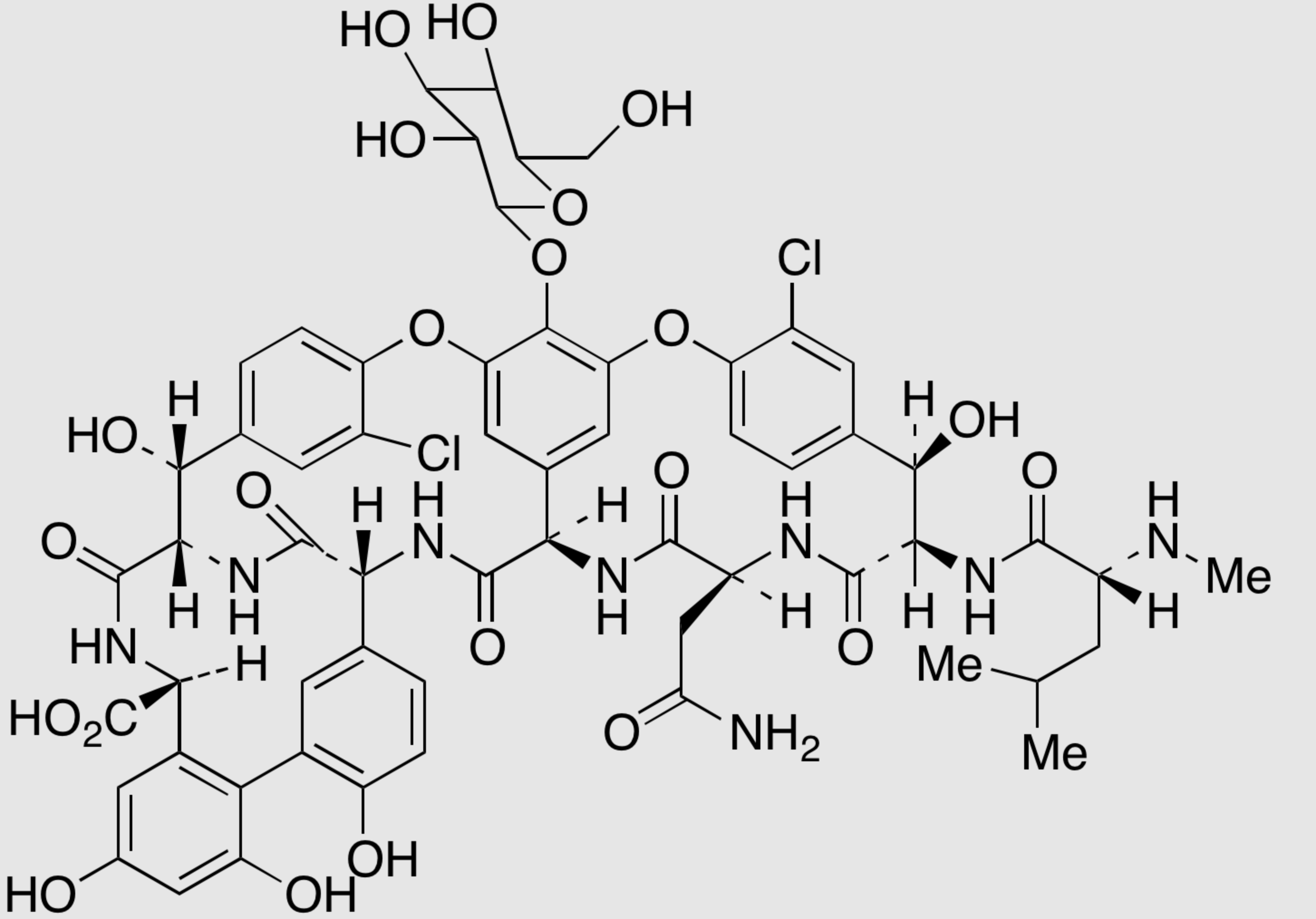
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
